

Comparative Analysis of TCS 2314 Specificity for α4β1 Integrin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule antagonist **TCS 2314**, focusing on its specificity for the $\alpha 4\beta 1$ integrin over other integrins. The information is compiled from publicly available data and is intended to support research and drug development efforts targeting integrin-mediated pathways.

Introduction to TCS 2314

TCS 2314 is a potent and selective antagonist of the $\alpha4\beta1$ integrin, also known as Very Late Antigen-4 (VLA-4).[1] The $\alpha4\beta1$ integrin is a heterodimeric cell surface receptor that plays a crucial role in cell adhesion, particularly in the trafficking and recruitment of leukocytes to sites of inflammation. It mediates cell-cell interactions by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1) and cell-extracellular matrix interactions through binding to fibronectin. Due to its central role in inflammatory processes, $\alpha4\beta1$ is a key target for the development of therapeutics for autoimmune diseases and other inflammatory conditions.

Potency of TCS 2314 for α4β1 Integrin

TCS 2314 demonstrates high potency in inhibiting the function of $\alpha 4\beta 1$ integrin. The half-maximal inhibitory concentration (IC50) has been determined to be in the low nanomolar range.



Compound	Target	IC50 (nM)
TCS 2314	α4β1 (VLA-4)	4.4[1]

Specificity of TCS 2314

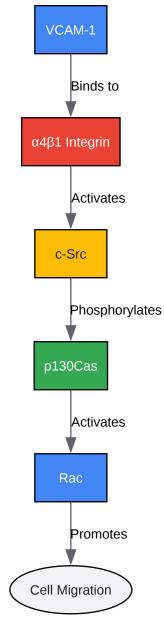
While **TCS 2314** is characterized as a "selective" $\alpha 4\beta 1$ antagonist, specific quantitative data (e.g., IC50 or Ki values) for its activity against a panel of other integrins are not readily available in the public domain literature reviewed for this guide. To definitively establish its selectivity profile, a head-to-head comparison of its inhibitory activity against other integrins, such as $\alpha L\beta 2$, $\alpha S\beta 1$, and $\alpha V\beta 3$, would be required.

α4β1 Integrin Signaling Pathway

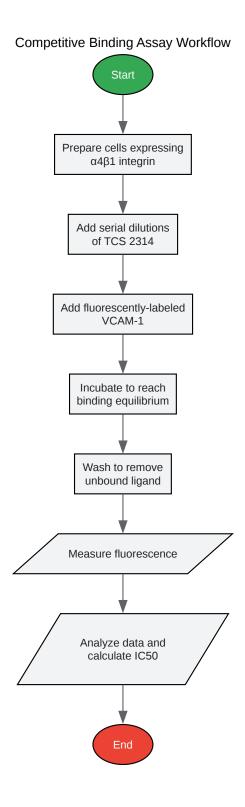
The binding of ligands, such as VCAM-1, to $\alpha4\beta1$ integrin initiates a cascade of intracellular signaling events that are critical for cell migration. Notably, this signaling can proceed through a Focal Adhesion Kinase (FAK)-independent mechanism. A key event is the activation of the proto-oncogene tyrosine-protein kinase Src (c-Src). Activated c-Src then phosphorylates downstream targets, including the docking protein p130Cas. This phosphorylation creates binding sites for other signaling molecules, ultimately leading to the activation of the small GTPase Rac, a master regulator of the actin cytoskeleton and cell motility.



α4β1 Integrin Signaling Pathway







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References

- 1. medchemexpress.com [medchemexpress.com]
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